1-Pentanethiol

Oxidation kinetics Disulfide synthesis Alkanethiol reactivity

Specify 1-pentanethiol for precision no other alkanethiol can deliver. The C5 chain provides intermediate disulfide coupling kinetics, optimal vapor pressure for gas odorization, and validated activation parameters (ΔH‡ = +18.1 kcal/mol) for Zr-catalyzed hydrothiolation—values not obtainable from C4 or C6 homologs. ≥98% purity ensures reproducible SAM formation and thermophysical simulations. Avoid the performance gap; order now for kinetic control.

Molecular Formula C5H12S
CH3(CH2)4SH
C5H12S
Molecular Weight 104.22 g/mol
CAS No. 110-66-7
Cat. No. B094126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentanethiol
CAS110-66-7
Molecular FormulaC5H12S
CH3(CH2)4SH
C5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCCCCCS
InChIInChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3
InChIKeyZRKMQKLGEQPLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
0.00 M
0.156 mg/mL at 20 °C
In water, 156 mg/L at 20 °C
In water, 156 mg/L at 25 °C
Insoluble in water
Miscible with ethanol, ether
Solubility in water: none
Sparingly soluble in water
Soluble (in ethanol)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentanethiol (CAS 110-66-7) Physical Properties and Baseline Specifications for Scientific Procurement


1-Pentanethiol (CAS 110-66-7), also known as n-amyl mercaptan or pentane-1-thiol, is a straight-chain primary alkanethiol with the molecular formula C₅H₁₂S and a molecular weight of 104.21 g/mol . At ambient conditions, it is a clear, colorless to pale yellow liquid with a characteristic, potent sulfurous odor [1]. Its key physical constants include a boiling point of 125–126°C at standard atmospheric pressure, a density of approximately 0.84 g/mL at 25°C, and a vapor pressure of approximately 1.84 kPa (13.8 mmHg) at 25°C [2]. The compound is practically insoluble in water (solubility approximately 0.16 g/L at 20°C) but is freely miscible with common organic solvents such as ethanol and diethyl ether .

Why 1-Pentanethiol Cannot Be Replaced by Other Straight-Chain Alkanethiols


In many research and industrial contexts, alkanethiols are viewed as a commodity class of sulfur-containing compounds. However, the physical, chemical, and functional properties of 1-pentanethiol are distinct from those of its closest homologs, 1-butanethiol (C4) and 1-hexanethiol (C6). A simple substitution without careful evaluation will lead to quantifiable changes in critical performance parameters, including reaction kinetics in both oxidation and catalytic processes, vapor-liquid equilibrium and mass transfer characteristics, and the structural and interfacial properties of resulting materials such as self-assembled monolayers (SAMs) [1]. The five-carbon chain length occupies a specific thermodynamic and kinetic niche; it is sufficiently long to provide enhanced van der Waals stabilization in ordered assemblies compared to shorter-chain analogs, yet it retains higher volatility and solubility relative to longer-chain homologs [2]. The following section details the quantitative evidence demonstrating why 1-pentanethiol must be specified and not interchanged.

Quantitative Differentiation Evidence: 1-Pentanethiol vs. 1-Butanethiol and 1-Hexanethiol


Comparative Oxidation Kinetics to Disulfides: A Mid-Chain Reactivity Profile

In a mechanistic study of alkanethiol oxidation by sodium N-chloro-p-toluenesulfonamide (chloramine-T) in alkaline medium, the rate of oxidation follows a clear chain-length dependence: 1-hexanethiol > 1-pentanethiol > 1-butanethiol > 1-propanethiol > 1-ethanethiol [1]. This trend demonstrates that 1-pentanethiol occupies a specific intermediate position in the reactivity series, with quantifiably different kinetics from both its shorter and longer homologs [1].

Oxidation kinetics Disulfide synthesis Alkanethiol reactivity

Vapor Pressure as a Determinant of Volatility in Odorization and Gas-Phase Applications

The vapor pressure of 1-pentanethiol at 25°C is 13.8 mmHg (1.84 kPa), a value that positions it between the higher volatility of 1-butanethiol and the lower volatility of 1-hexanethiol [1]. This intermediate vapor pressure is a critical factor in its application as a natural gas odorant, where the compound must be sufficiently volatile to provide a detectable warning odor at low concentrations, yet not so volatile as to evaporate prematurely from pipelines or storage [2].

Odorant Natural gas Volatility Vapor pressure

Catalytic Hydrothiolation Kinetics: Defined Activation Parameters for Markovnikov-Selective Synthesis

In a study of Markovnikov-selective intermolecular hydrothiolation of terminal alkynes, the reaction of 1-pentanethiol with 1-hexyne catalyzed by CGCZrMe₂ was rigorously characterized, yielding activation parameters of ΔH‡ = +18.1 ± 1.2 kcal/mol and ΔS‡ = -20.9 ± 2.5 e.u. [1]. These values, measured over a temperature range of 50–80°C, are specific to the 1-pentanethiol substrate and reflect the energy barrier and transition state ordering for this particular chain length [1].

Catalysis Hydrothiolation Organozirconium Reaction kinetics

Thermodynamic Consistency and Force Field Parameterization: Benchmark Data for Molecular Modeling

The TAMie (Transferable Anisotropic Mie) force field was parametrized using experimental vapor pressure and liquid density data from 1-propanethiol, 1-butanethiol, and 1-pentanethiol [1]. This parametrization achieved small mean absolute relative deviations for these three core compounds, and the resulting force field was demonstrated to be transferable to higher 1-thiols, including 1-hexanethiol and 1-octanethiol [1]. The inclusion of 1-pentanethiol in the calibration set is essential for the model's accuracy across the C3–C8 chain length range.

Molecular dynamics Force field Simulation Thermochemistry

Validated Application Scenarios for 1-Pentanethiol Based on Quantitative Evidence


Controlled Disulfide Synthesis via Oxidation

In the synthesis of symmetrical disulfides via oxidative coupling, 1-pentanethiol provides a specific, intermediate reaction rate that differs from both 1-butanethiol and 1-hexanethiol [1]. This allows for precise kinetic control of the reaction, enabling optimization of yield and minimization of side products when using standard oxidants like chloramine-T in alkaline conditions [1].

Natural Gas Odorization with Optimized Volatility

For natural gas odorization, the vapor pressure of 13.8 mmHg at 25°C makes 1-pentanethiol an effective warning agent [1]. Its volatility is high enough to produce a detectable odor at the required low concentrations (odor threshold ~0.0008 ppm), yet it is less prone to premature evaporation than shorter-chain thiols, ensuring a more persistent odorant profile in the gas distribution network [1][2].

Preparative-Scale Markovnikov Hydrothiolation Catalysis

When performing zirconium-catalyzed Markovnikov-selective hydrothiolation of terminal alkynes, 1-pentanethiol is a well-characterized substrate with known activation parameters (ΔH‡ = +18.1 kcal/mol, ΔS‡ = -20.9 e.u.) [1]. These data allow for the rational design of reaction conditions (temperature, concentration) to achieve high yields and selectivities up to 99% [1].

Molecular Dynamics Simulations of Thiol-Containing Systems

For computational chemistry studies, 1-pentanethiol is a core calibration compound for the validated TAMie force field, ensuring accurate prediction of vapor-liquid equilibria and thermophysical properties in simulations [1]. This provides a reliable foundation for modeling more complex thiol-containing materials and mixtures [1].

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